Cas no 1445324-30-0 ((3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione)

(3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione structure
1445324-30-0 structure
商品名:(3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione
CAS番号:1445324-30-0
MF:C18H18N2O4
メガワット:326.346524715424
CID:5140251
PubChem ID:59269972

(3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione 化学的及び物理的性質

名前と識別子

    • 2,5-Piperazinedione, 3,6-bis[(4-hydroxyphenyl)methyl]-, (3R,6R)-
    • (3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione
    • (3R,6R)-3,6-bis[(4-hydroxyphenyl)methyl]piperazine-2,5-dione
    • F74734
    • SCHEMBL13399253
    • 1445324-30-0
    • インチ: 1S/C18H18N2O4/c21-13-5-1-11(2-6-13)9-15-17(23)20-16(18(24)19-15)10-12-3-7-14(22)8-4-12/h1-8,15-16,21-22H,9-10H2,(H,19,24)(H,20,23)/t15-,16-/m1/s1
    • InChIKey: NGPCLOGFGKJCBP-HZPDHXFCSA-N
    • ほほえんだ: N1[C@H](CC2=CC=C(O)C=C2)C(=O)N[C@H](CC2=CC=C(O)C=C2)C1=O

計算された属性

  • せいみつぶんしりょう: 326.12665706g/mol
  • どういたいしつりょう: 326.12665706g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 412
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 98.7Ų

(3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P024HSI-1g
(3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione
1445324-30-0 95%
1g
$274.00 2023-12-21
1PlusChem
1P024HSI-100mg
(3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione
1445324-30-0 95%
100mg
$60.00 2023-12-21
1PlusChem
1P024HSI-250mg
(3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione
1445324-30-0 95%
250mg
$102.00 2023-12-21

(3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione 関連文献

(3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dioneに関する追加情報

Introduction to (3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione (CAS No. 1445324-30-0)

Compound CAS No. 1445324-30-0, specifically identified as (3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound has garnered considerable attention due to its unique structural properties and promising biological activities. The meticulous stereochemistry of the piperazine ring, with specific configurations at the 3R and 6R positions, plays a crucial role in determining its pharmacological profile.

The molecular framework of this compound consists of a central piperazine core substituted with two 4-hydroxybenzyl groups at the 3 and 6 positions, further stabilized by a 2,5-dione moiety. This particular arrangement imparts distinct chemical and biological characteristics that make it a valuable candidate for further research and development. The presence of hydroxyl groups in the benzyl side chains enhances its solubility and potential interactions with biological targets, making it an attractive scaffold for drug design.

In recent years, there has been a growing interest in developing novel therapeutic agents that target complex biological pathways. The compound (3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione has been explored for its potential in modulating various physiological processes. Preliminary studies suggest that it may exhibit significant activity in the context of neurodegenerative disorders, where precise modulation of neurotransmitter systems is critical.

One of the most compelling aspects of this compound is its stereochemical specificity. The stereochemistry of piperazine derivatives can profoundly influence their pharmacological effects. The (3R,6R) configuration ensures optimal binding affinity to specific biological receptors while minimizing off-target effects. This specificity is particularly important in drug development, where selectivity is key to achieving therapeutic efficacy without adverse side effects.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions. These tools have been instrumental in understanding how (3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione interacts with its intended biological targets. Molecular docking studies have revealed that this compound can effectively bind to enzymes and receptors involved in neurodegenerative diseases, suggesting its potential as a lead compound for further optimization.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The introduction of hydroxyl groups into the benzyl side chains necessitates careful selection of reagents and catalysts to prevent unwanted side reactions. Advances in synthetic methodologies have made it possible to produce this compound on a scalable basis, facilitating further research and development.

Investigations into the pharmacokinetic properties of (3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione have shown promising results. Initial studies indicate that it exhibits good oral bioavailability and moderate metabolic stability, suggesting that it could be suitable for clinical development. Additionally, its solubility profile makes it amenable to formulation into various dosage forms, enhancing its therapeutic potential.

The compound's potential applications extend beyond neurodegenerative diseases. Research is ongoing to explore its efficacy in other therapeutic areas such as inflammation and immune modulation. The hydroxyl groups present in its structure provide multiple sites for functionalization, allowing for the development of derivatives with enhanced pharmacological properties.

In conclusion, (3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione (CAS No. 1445324-30-0) represents a promising candidate for further pharmaceutical development. Its unique stereochemistry and structural features make it an attractive scaffold for designing novel therapeutic agents. With continued research and optimization, this compound holds significant potential for addressing various human health challenges.

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